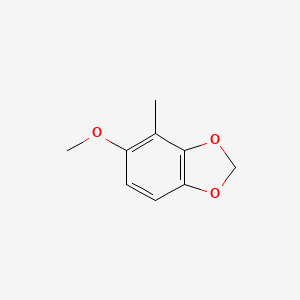
1,3-Benzodioxole, 5-methoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5-methoxy-4-methyl- is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a methylenedioxy group attached to a benzene ring, with additional methoxy and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the methylenation of catechols using disubstituted halomethanes . Another method includes the use of safrole as a raw material, which undergoes isomerization in the presence of potassium hydroxide and alcohol .
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 5-methoxy-4-methyl- often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic processes and controlled reaction conditions ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 5-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce alkyl, halogen, or other functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5-methoxy-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing new pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, in fragrance applications, it interacts with olfactory receptors in the nose, resulting in the perception of a pleasant fragrance . In biological systems, it may interact with enzymes or receptors, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperonal: 1,3-Benzodioxole, 5-formyl- is another related compound with a formyl group.
Myristicin: 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)- is similar but has a propenyl group.
Uniqueness
1,3-Benzodioxole, 5-methoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
607351-59-7 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
5-methoxy-4-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-7(10-2)3-4-8-9(6)12-5-11-8/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
VHHKIWGXWLYTDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1OCO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,4-Diethylcyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12594218.png)
![N~1~,N~2~-Bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethanebis(thioamide)](/img/structure/B12594230.png)
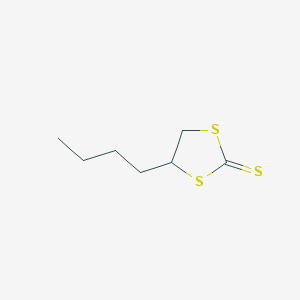
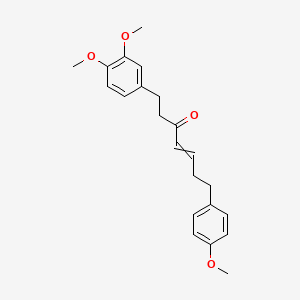
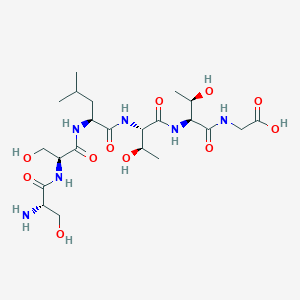
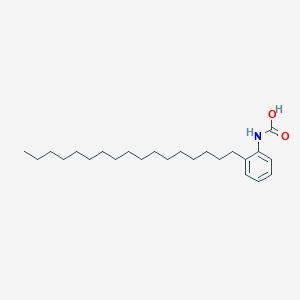
![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)
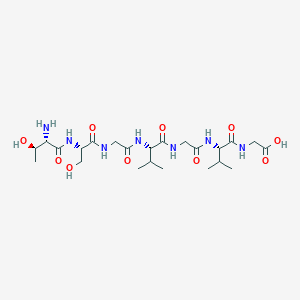
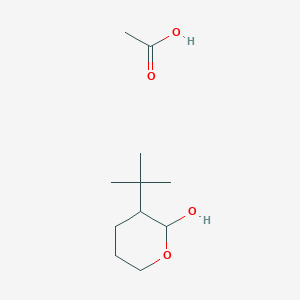
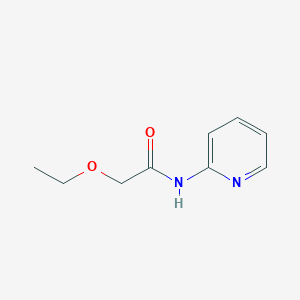
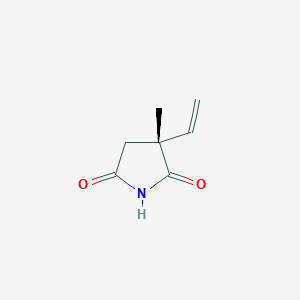
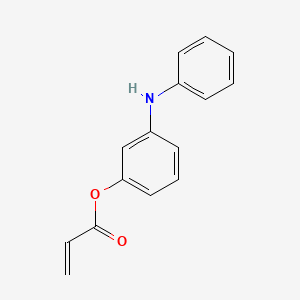
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)
